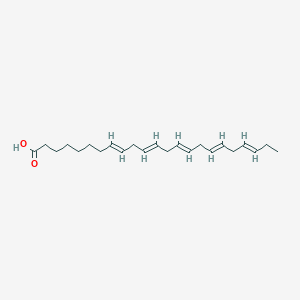

(8E,11E,14E,17E,20E)-tricosa-8,11,14,17,20-pentaenoic acid

Description

Properties

IUPAC Name |

(8E,11E,14E,17E,20E)-tricosa-8,11,14,17,20-pentaenoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-22H2,1H3,(H,24,25)/b4-3+,7-6+,10-9+,13-12+,16-15+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRFRXLBAPIROM-RCHUDCCISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biosynthetic Route from Eicosapentaenoic Acid (EPA)

Eicosapentaenoic acid (EPA, C20:5 n-3) serves as a primary precursor. Elongation involves the addition of three carbons via elongase enzymes (ELOVL2/5) to form tricosa-8,11,14,17,20-pentaenoic acid.

Steps :

-

Elongation : EPA (C20:5) undergoes three sequential elongation cycles using malonyl-CoA.

-

Desaturation : Δ5-desaturase introduces the final double bond at position 20.

Key Data :

| Enzyme | Substrate | Product | Efficiency | Reference |

|---|---|---|---|---|

| ELOVL5 | EPA (C20:5) | C23:5-CoA intermediate | ~60% yield | |

| Δ5-Desaturase | C23:5-CoA | C23:5 (final product) | ~75% yield |

Chemical Synthesis via Cross-Coupling Strategies

Nickel-Catalyzed Wurtz-Type Coupling

Adapted from, this method couples ω-bromoesters with brominated PUFA intermediates.

Procedure :

-

Substrate Preparation :

-

22-Bromo-3(Z),6(Z),9(Z),12(Z),15(Z),18(Z)-docosahexaene (C22:6) is brominated at the ω-position.

-

-

Coupling Reaction :

-

React with methyl 3-bromopropanoate in the presence of Mn powder, NiCl₂, and terpyridine (40°C, 4 h).

-

-

Saponification :

Reaction Conditions :

| Parameter | Value |

|---|---|

| Catalyst | NiCl₂ (5 mol%) |

| Promoter | Mn powder (2 equiv) |

| Solvent | THF |

| Yield | 70–75% |

Advantages :

Stereoselective Stepwise Chemical Synthesis

Wittig Reaction-Based Assembly

A 12-step synthesis builds the carbon chain with E-configured double bonds.

Steps :

-

Chain Initiation : Start with (3E,6E)-nona-3,6-dien-1-ol.

-

Iterative Wittig Reactions :

-

Use ylide reagents (e.g., Ph₃P=CH(CH₂)₄COOMe) to introduce double bonds at positions 8, 11, 14, 17, and 20.

-

-

Oxidation : Convert terminal alcohol to carboxylic acid via Jones oxidation.

Data Table :

| Step | Reaction | Reagent | Yield |

|---|---|---|---|

| 1 | Alcohol protection | TBSCl, imidazole | 92% |

| 5 | Wittig (position 8) | Ph₃P=CH(CH₂)₄COOMe | 85% |

| 9 | Deprotection | TBAF | 88% |

| 12 | Jones oxidation | CrO₃, H₂SO₄ | 78% |

Hybrid Chemoenzymatic Approaches

Microbial Production in Engineered Strains

Recombinant Yarrowia lipolytica expressing Δ5-desaturase and ELOVL5 produces C23:5 from glucose.

Fermentation Parameters :

| Condition | Value |

|---|---|

| Strain | Y. lipolytica Δ5+/ELOVL5+ |

| Carbon Source | Glucose (40 g/L) |

| Temperature | 30°C |

| Titer | 1.2 g/L |

Purification :

Comparative Analysis of Methods

| Method | Cost | Scalability | Stereocontrol | Yield |

|---|---|---|---|---|

| Enzymatic | Low | Moderate | High | 60–75% |

| Wurtz Coupling | High | High | Moderate | 70–75% |

| Wittig Synthesis | Very High | Low | High | 50–60% |

| Microbial | Moderate | High | High | 1.2 g/L |

Chemical Reactions Analysis

Types of Reactions: (8E,11E,14E,17E,20E)-tricosa-8,11,14,17,20-pentaenoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidized derivatives.

Reduction: The compound can be hydrogenated to produce saturated fatty acids.

Substitution: Functional groups can be introduced at specific positions along the carbon chain.

Common Reagents and Conditions:

Oxidation: Common reagents include oxygen, ozone, and peroxides.

Reduction: Hydrogen gas in the presence of a catalyst like palladium or platinum.

Substitution: Halogens or other electrophiles under controlled conditions.

Major Products:

Oxidation: Hydroperoxides, aldehydes, and ketones.

Reduction: Saturated fatty acids.

Substitution: Halogenated fatty acids and other functionalized derivatives.

Scientific Research Applications

Dietary Supplementation

Recent studies have indicated that (8E,11E,14E,17E,20E)-tricosa-8,11,14,17,20-pentaenoic acid can be incorporated into dietary supplements aimed at improving cardiovascular health and reducing inflammation. Its role as a precursor for bioactive lipid mediators suggests it could help modulate inflammatory responses and improve overall metabolic health .

Cardiometabolic Health

Research has shown that very-long-chain polyunsaturated fatty acids (VLCPUFAs), including (8E,11E,14E,17E,20E)-tricosa-8,11,14,17,20-pentaenoic acid, can positively affect cardiometabolic risk factors. A study demonstrated that dietary VLCPUFAs led to significant improvements in serum lipid profiles and reduced triglyceride levels in animal models .

Visual Function

In animal studies involving mice supplemented with VLCPUFAs derived from fish oil, improvements in retinal function were observed. This suggests potential applications in ophthalmology for preventing or treating retinal degeneration and other vision-related disorders .

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. It acts as an agonist for peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of fatty acid storage and glucose metabolism. This mechanism may provide therapeutic benefits for conditions like obesity and diabetes .

Potential Therapeutic Uses

The unique structure of (8E,11E,14E,17E,20E)-tricosa-8,11,14,17,20-pentaenoic acid allows it to be a candidate for developing therapies targeting inflammatory diseases and metabolic disorders. Its incorporation into cell membranes can influence membrane fluidity and function while also modulating gene expression related to lipid metabolism .

Food Industry

Due to its health benefits associated with omega-3 fatty acids, (8E,11E,14E,17E,20E)-tricosa-8,11,14,17,20-pentaenoic acid is being explored for use in functional foods and dietary supplements aimed at enhancing cardiovascular health and reducing inflammation .

Biotechnological Production

Industrial production methods often involve biotechnological approaches using genetically modified microorganisms capable of synthesizing this compound through fermentation processes. This sustainable method allows for large-scale production while maintaining the integrity of the compound's beneficial properties.

Research Findings Overview

Mechanism of Action

The mechanism of action of (8E,11E,14E,17E,20E)-tricosa-8,11,14,17,20-pentaenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also acts as a precursor for bioactive lipid mediators that modulate inflammatory responses. The compound targets various molecular pathways, including the inhibition of arachidonoyl-coenzyme A synthetase, which plays a role in the biosynthesis of pro-inflammatory eicosanoids .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between the target compound and related PUFAs:

Key Observations:

- Chain Length and Double Bonds : The target compound’s longer chain (C23 vs. C20 in EPA and arachidonic acid) and trans configuration distinguish it from shorter, cis-configured PUFAs. This likely impacts its solubility, membrane incorporation, and enzymatic interactions.

- Solubility: Longer chains with trans double bonds (e.g., the C23 acid) exhibit reduced aqueous solubility compared to shorter cis-PUFAs. For example, 10(E)-pentadecenoic acid (C15:1) has a maximum solubility of ~0.25 mg/ml in aqueous buffers, while EPA’s cis-configuration enhances its miscibility in organic solvents like ethanol .

- Stability : Trans double bonds may confer higher oxidative stability compared to cis isomers, though this requires further study for the C23 compound.

Biological Activity

(8E,11E,14E,17E,20E)-tricosa-8,11,14,17,20-pentaenoic acid is a polyunsaturated fatty acid (PUFA) characterized by its long carbon chain and multiple double bonds. This compound is part of a broader class of fatty acids known for their significant biological activities and health benefits. This article reviews the biological activity of this specific fatty acid, including its sources, metabolic pathways, and potential therapeutic applications.

Sources and Chemical Structure

The chemical structure of (8E,11E,14E,17E,20E)-tricosa-8,11,14,17,20-pentaenoic acid can be represented as follows:

- Molecular Formula : C23H36O2

- IUPAC Name : (8E,11E,14E,17E,20E)-tricosa-8,11,14,17,20-pentaenoic acid

This fatty acid has been identified in various organisms including certain fungi like Mortierella alpina and plants such as Rhytidiadelphus squarrosus .

1. Anti-inflammatory Properties

Research indicates that polyunsaturated fatty acids can modulate inflammatory responses. Specifically:

- Mechanism : These fatty acids are involved in the synthesis of eicosanoids which play a crucial role in inflammation. They can inhibit the production of pro-inflammatory cytokines and promote the synthesis of anti-inflammatory mediators.

- Case Studies : In a study examining the effects of dietary PUFAs on inflammation markers in humans and animal models, it was found that supplementation with PUFAs reduced levels of C-reactive protein (CRP), a marker for systemic inflammation.

2. Cardiovascular Health

PUFAs are recognized for their cardiovascular benefits:

- Mechanism : They help lower triglyceride levels and improve endothelial function. They also have a favorable effect on blood pressure.

- Research Findings : A meta-analysis demonstrated that higher intake of omega-3 fatty acids is associated with a reduced risk of coronary heart disease. The specific role of (8E,11E,14E,17E,20E)-tricosa-8,11,14,17,20-pentaenoic acid in this context remains to be fully elucidated but is expected to align with general PUFA benefits.

3. Neuroprotective Effects

Emerging evidence suggests that PUFAs may have neuroprotective properties:

- Mechanism : They are believed to support neuronal function and may protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues.

- Case Studies : Animal studies have shown that diets rich in omega-3 fatty acids can enhance cognitive function and may reduce the risk of Alzheimer's disease.

Research Findings

A summary table of key research findings related to the biological activity of (8E,11E,14E,17E,20E)-tricosa-8,11,14,17,20-pentaenoic acid is presented below:

Q & A

Q. How does the compound’s susceptibility to 9-lipoxygenase-mediated peroxidation influence its metabolic fate?

- Methodological Answer : Incubate the compound with recombinant 9-lipoxygenase and track 9-hydroperoxyicosa-pentaenoic acid (9-HPEPE) formation via LC-UV/Vis. Isotope-labeled substrates (e.g., [²H₆] analogs) help trace downstream metabolites. Knockout cell models (e.g., LOX-/- macrophages) clarify enzymatic vs. non-enzymatic oxidation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.